Sedaxan

Übersicht

Beschreibung

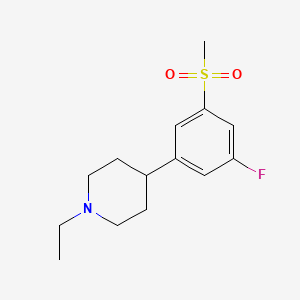

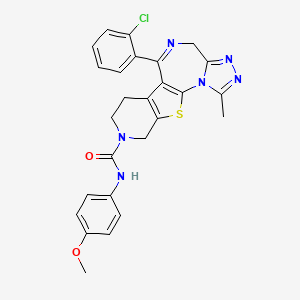

Sedaxane is a broad-spectrum fungicide used as a seed treatment in agriculture to protect crops from fungal diseases . It was first marketed by Syngenta in 2011 using their brand name Vibrance . The compound is an amide which combines a pyrazole acid with an aryl amine to give an inhibitor of succinate dehydrogenase .

Synthesis Analysis

Sedaxane combines the acid chloride of the pyrazole carboxylic acid with a novel amine derivative which was made from 2-chlorobenzaldehyde . A base-catalysed aldol condensation between the aldehyde and cyclopropyl methyl ketone forms an α,β-unsaturated carbonyl compound which, when combined with hydrazine gives a dihydropyrazole derivative . Further treatment with potassium hydroxide forms the second cyclopropyl ring and this material is converted to the aniline required for sedaxane formation by Buchwald–Hartwig amination using benzophenone imine in the presence of a palladium catalyst, followed by hydroxylamine .

Molecular Structure Analysis

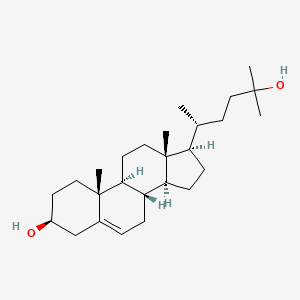

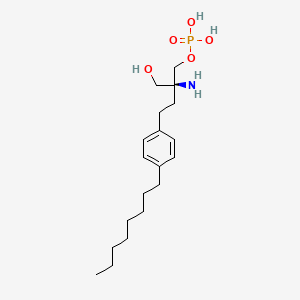

The molecular formula of Sedaxane is C18H19F2N3O . It has a molar mass of 331.367 g·mol−1 .

Chemical Reactions Analysis

Sedaxane has significant auxin-like and gibberellin-like effects, which effect marked morphological and physiological changes according to an approximate saturation dose-response model . Sedaxane enhanced leaf and root glutamine synthetase (GS) activity resulting in greater protein accumulation .

Physical And Chemical Properties Analysis

Sedaxane is a white, odorless powder with a density of 1.23 g/cm3 at 26 °C . It has a melting point of 121.4 °C and is very slightly soluble in water (0.67 g/L, 20 °C), but slightly soluble in acetone (410 g/L) and dichloromethane (500 g/L) .

Wissenschaftliche Forschungsanwendungen

Saatbeizmittel-Fungizid

Sedaxan ist ein breitbandwirksames Saatbeizmittel-Fungizid, das zur Bekämpfung von samen- und bodenbürtigen Krankheiten in einer Vielzahl von Kulturen entwickelt wurde . Es hemmt die Atmung, indem es an den Succinatdehydrogenase-Komplex im Pilzmitochondrium bindet .

Bekämpfung von samenbürtigen Pilzen

Das Wirkungsspektrum von this compound umfasst samenbürtige Pilze wie Ustilago nuda, Tilletia caries, Monographella nivalis und Pyrenophora graminea . Es bietet sowohl lokalen als auch systemischen Schutz der Saat und der Wurzeln der Zielkulturen .

Bekämpfung von bodenbürtigen Pilzen

This compound ist wirksam gegen bodenbürtige Pilze wie Rhizoctonia solani, R. cerealis und Typhula incarnata . Rhizoctonia spp. gehören zu den wichtigsten bodenbürtigen Krankheitserregern, die eine Vielzahl von Kulturen befallen und in den meisten Böden und Klimazonen weltweit vorkommen .

Biostimulanz-Effekte

This compound hat signifikante Auxin-ähnliche und Gibberellin-ähnliche Wirkungen, die deutliche morphologische und physiologische Veränderungen bei krankheitsfreien Maiskeimlingen bewirken . Es erleichtert die Wurzelbildung und intensiviert den Stickstoff- und Phenylpropanoid-Stoffwechsel in jungen Maispflanzen .

Wachstumssteigerung

This compound hat dokumentierte wachstumsfördernde Wirkungen auf Weizen . Es kann hilfreich sein, um biotische und abiotische Belastungen in den frühen Wachstumsstadien zu überwinden .

Resistenzmanagement

This compound ist ein potenzielles Werkzeug für die vorsorgliche Resistenzmanagement, wenn es mit anderen Fungiziden kombiniert wird, insbesondere gegen Krankheitserreger, bei denen eine Resistenzentwicklung möglich ist .

Wirkmechanismus

Target of Action

Sedaxane is a broad-spectrum fungicide that primarily targets the succinate dehydrogenase (SDH) enzyme in fungi . SDH is a key enzyme in the tricarboxylic acid cycle and the mitochondrial electron transport chain, playing a crucial role in energy production within the cell .

Mode of Action

Sedaxane inhibits the function of succinate dehydrogenase, thereby disrupting the energy production within the fungal cell . This inhibition leads to a decrease in ATP production, which is essential for various cellular processes, ultimately leading to the death of the fungus .

Biochemical Pathways

By inhibiting succinate dehydrogenase, Sedaxane disrupts the tricarboxylic acid cycle and the mitochondrial electron transport chain . These pathways are critical for the production of ATP, the primary energy currency of the cell. The disruption of these pathways leads to an energy deficit within the fungal cell, impairing its ability to carry out essential functions and leading to cell death .

Pharmacokinetics

It’s known that sedaxane is applied as a seed treatment and is taken up by the plant, providing both local and systemic protection of the seed and roots of target crops .

Result of Action

The primary result of Sedaxane’s action is the effective control of seed-borne and soil-borne fungal diseases . By inhibiting the succinate dehydrogenase enzyme, Sedaxane disrupts energy production within the fungal cell, leading to cell death and preventing the spread of the fungus .

Action Environment

Sedaxane is used globally as a seed treatment and is effective under a wide range of environmental conditions . Its efficacy may be influenced by factors such as the specific crop it’s applied to, the local fungal population, and environmental conditions such as temperature and moisture . .

Safety and Hazards

Zukünftige Richtungen

Methods and results in the MOA work for sedaxane illustrate promising directions that future MOA studies may be able to employ, in the spirit of “Tox21” and reduction of in vivo animal use . Incorporating these tools into the study plan for a new agrochemical or drug during development offers a promising alternative to the traditional need to conduct later, specialized MOA studies after the results of chronic bioassays are known .

Eigenschaften

IUPAC Name |

N-[2-(2-cyclopropylcyclopropyl)phenyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N3O/c1-23-9-14(16(22-23)17(19)20)18(24)21-15-5-3-2-4-11(15)13-8-12(13)10-6-7-10/h2-5,9-10,12-13,17H,6-8H2,1H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJQCBDIXRIYRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC=C2C3CC3C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058207 | |

| Record name | Sedaxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

874967-67-6 | |

| Record name | Sedaxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874967-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sedaxane [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874967676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sedaxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sedaxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEDAXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHZ33J8Z9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,5-dimethylphenyl)sulfamoyl]-4-methyl-N-(2-phenylphenyl)benzamide](/img/structure/B1681644.png)

![N-[2-(Acetoxy)ethyl]-3-pyridinecarboxamide](/img/structure/B1681651.png)